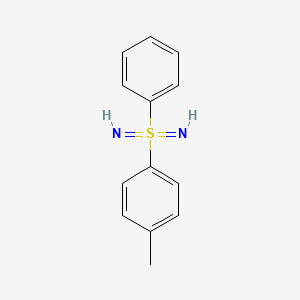![molecular formula C10H21N3OS2Si2 B14481524 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine CAS No. 65533-29-1](/img/structure/B14481524.png)
6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine is a complex organic compound characterized by the presence of methylsulfanyl, trimethylsilyl, and triazine groups
Vorbereitungsmethoden
The synthesis of 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine typically involves multiple steps, starting with the preparation of the triazine core. The introduction of the methylsulfanyl and trimethylsilyl groups is achieved through specific reactions under controlled conditions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the sulfur-containing groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl iodide. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The methylsulfanyl group can undergo oxidation and reduction, contributing to the compound’s versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include difluoro(trimethylsilyl)acetonitrile and other trimethylsilyl-substituted molecules. Compared to these compounds, 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine is unique due to the presence of the triazine ring and the combination of methylsulfanyl and trimethylsilyl groups.
Eigenschaften
CAS-Nummer |
65533-29-1 |
|---|---|
Molekularformel |
C10H21N3OS2Si2 |
Molekulargewicht |
319.6 g/mol |
IUPAC-Name |
trimethyl-[(6-methylsulfanyl-3-trimethylsilyloxy-1,2,4-triazin-5-yl)sulfanyl]silane |
InChI |
InChI=1S/C10H21N3OS2Si2/c1-15-9-8(16-18(5,6)7)11-10(13-12-9)14-17(2,3)4/h1-7H3 |
InChI-Schlüssel |
YLCTVARGQKTFSX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=NC(=C(N=N1)SC)S[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
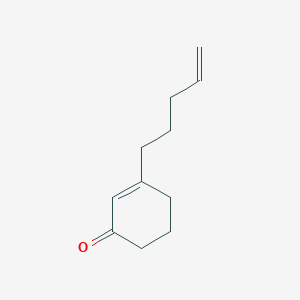

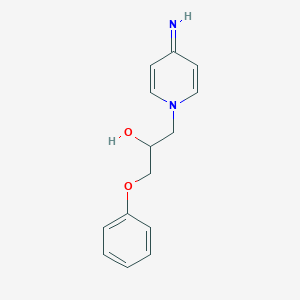
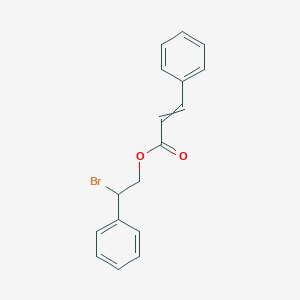
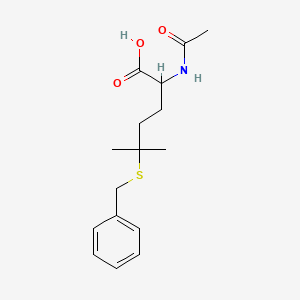
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
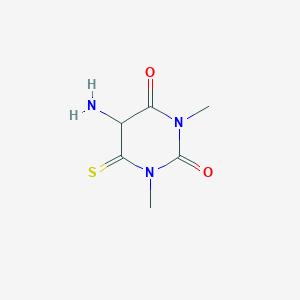
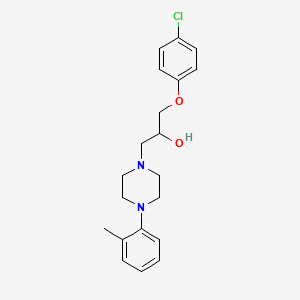
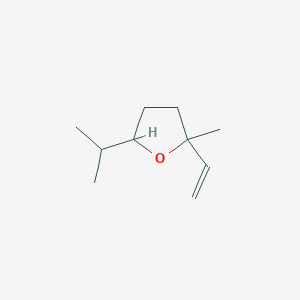
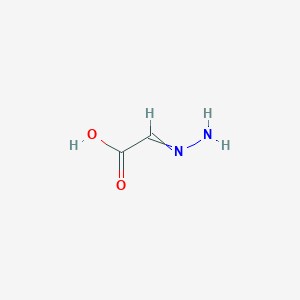
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)
